Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate

Description

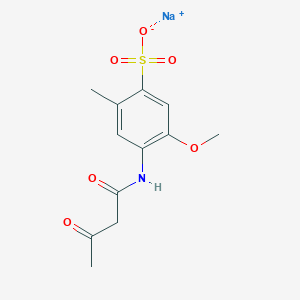

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate (CAS: 133167-77-8) is an organosulfonate compound with the molecular formula C₁₂H₁₄NNaO₆S and a molecular weight of 318.34 g/mol. Structurally, it features a benzenesulfonate backbone substituted with methoxy (-OCH₃), methyl (-CH₃), and 3-oxobutanamido (-NHCOC(O)CH₂-) groups. This compound is primarily used as a key intermediate in the synthesis of azo dyes, such as Direct Yellow 157, where it participates in coupling reactions with diazonium salts. Its sodium counterion enhances solubility in polar solvents, making it suitable for industrial dye manufacturing processes.

Properties

IUPAC Name |

sodium;5-methoxy-2-methyl-4-(3-oxobutanoylamino)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S.Na/c1-7-4-9(13-12(15)5-8(2)14)10(19-3)6-11(7)20(16,17)18;/h4,6H,5H2,1-3H3,(H,13,15)(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOYAYGXONHDV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)NC(=O)CC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888953 | |

| Record name | Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133167-77-8 | |

| Record name | Benzenesulfonic acid, 4-((1,3-dioxobutyl)amino)-5-methoxy-2-methyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133167778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-acetoacetylamino-4-methoxytolyl-6-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonation of Pre-Functionalized Intermediates

An alternative route sulfonates 4-amino-5-methoxy-2-methylphenol before acylation. This method simplifies regioselectivity but risks over-sulfonation. Patent CN105218406A reports yields exceeding 82% using this approach, though scalability remains problematic due to stringent temperature controls (105–115°C during H₂SO₄ addition).

One-Pot Amidation-Sulfonation

Emerging methods explore simultaneous amidation and sulfonation using polymer-supported catalysts. While reducing step count, these approaches suffer from lower yields (≤65%) and require costly purification.

Table 1: Comparative Synthesis Metrics

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. The stepwise method dominates industrial settings due to its reproducibility, despite requiring six discrete stages. Critical adjustments include:

-

Catalyst Recycling: Recovering zinc and sulfuric acid reduces waste.

-

Continuous Flow Reactors: Minimize exothermic risks during nitration and sulfonation.

-

Green Chemistry Metrics: Patent CN105218406A emphasizes biodegradable byproducts, aligning with environmental regulations.

Analytical Validation and Quality Control

Final product validation employs:

Scientific Research Applications

Antimicrobial Activity

Research has indicated that Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing antimicrobial agents in pharmaceuticals.

Immunomodulatory Effects

The compound has been investigated for its potential as an immunomodulator. Studies suggest that it may influence immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Dye Synthesis

In industrial applications, this compound is utilized as an intermediate in dye synthesis. Its unique chemical structure allows it to participate in various coupling reactions, leading to the formation of novel dyes with specific properties .

Case Study 1: Antimicrobial Research

A study published in a peer-reviewed journal explored the compound's efficacy against common pathogenic bacteria. The results demonstrated that at specific concentrations, the compound significantly reduced bacterial viability, indicating its potential use as a natural preservative or therapeutic agent against infections.

| Organism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| C. albicans | 100 µg/mL |

Case Study 2: Immunomodulation

In another investigation focusing on immunomodulatory effects, researchers found that this compound enhanced cytokine production in vitro. This effect suggests its potential application in developing treatments for immune-related disorders.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 10 | 25 |

| TNF-alpha | 15 | 30 |

Mechanism of Action

The mechanism of action of Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the sodium salt’s efficiency in azo dye coupling reactions, achieving higher yields (>85%) compared to structurally simpler sulfonates. However, the ammonium variant’s superior thermal stability makes it preferable in high-temperature dyeing processes. Market analyses indicate growing demand for sodium benzenesulfonate in emerging economies, driven by its versatility in industrial applications.

Biological Activity

Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate is a synthetic organic compound with significant potential in pharmaceutical research and organic synthesis. This article explores its biological activities, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately . Its structure includes a sulfonate group, a methoxy group, and a methyl group, which contribute to its reactivity and biological potential.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise, indicating potential applications in combating infections.

- Anticancer Potential : The compound is being explored for its ability to inhibit cancer cell proliferation through specific molecular interactions.

The mechanism of action involves interactions with specific biological targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. For example, the compound may influence the activity of cyclooxygenase enzymes involved in inflammation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ammonium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate | Contains ammonium instead of sodium | More soluble in polar solvents |

| 2-Amino-4-methoxy-5-(3-oxobutanamido)benzene-1-sulfonic acid | Lacks methoxy group on position five | Exhibits different biological activity |

| N-Acetoacetcresidine sulfonic acid sodium salt | Similar sulfonate structure | Primarily used in dye chemistry |

The specific combination of functional groups in this compound enhances its reactivity and biological potential compared to these similar compounds.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In another investigation, the compound displayed notable antimicrobial activity against various bacterial strains, indicating its possible use in developing new antimicrobial agents.

- Anticancer Research : Recent research focused on the compound's ability to inhibit tumor growth in cell lines, revealing its potential as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonate, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via diazo coupling reactions. For example, 2-(4-aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is diazotized and coupled with 5-methoxy-2-methyl-4-(3-oxobutanamido)benzenesulfonic acid under controlled pH (4–6) and low-temperature conditions (0–5°C) to form the azo linkage . Key intermediates (e.g., sulfonic acid derivatives) should be characterized using (to confirm substituent positions) and FT-IR (to validate sulfonate and amide functional groups). Purity can be assessed via HPLC with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in aqueous systems?

- Methodological Answer : this compound is highly water-soluble due to its sulfonate group, but solubility varies with pH. For stability studies, prepare stock solutions in deionized water at neutral pH (6.5–7.5) and monitor degradation via UV-Vis spectroscopy (λ~300–400 nm for aromatic systems). Adjust ionic strength using buffers like phosphate (10–50 mM) to avoid precipitation .

Q. What spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : resolves the methoxy (–OCH), methyl (–CH), and sulfonate (–SO) groups. confirms aromatic proton splitting patterns .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode identifies the molecular ion peak [M–Na] and fragments (e.g., loss of the 3-oxobutanamido group).

- Elemental Analysis : Verify sodium content (<±0.3% deviation from theoretical values) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from incomplete diazo coupling or side reactions (e.g., hydrolysis of the 3-oxobutanamido group). To optimize:

- Use excess sodium nitrite (1.2–1.5 eq) during diazotization.

- Monitor reaction progress in real-time via inline UV spectroscopy (λ~450 nm for diazo intermediates).

- Compare yields under inert (N) vs. ambient conditions to assess oxidative degradation impacts .

Q. What role does the methoxy substituent play in the compound’s reactivity and stability?

- Methodological Answer : The methoxy group at position 5 enhances electron density in the benzene ring, stabilizing electrophilic intermediates during synthesis. However, it may reduce hydrolytic stability under acidic conditions (pH < 4). Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS analysis can identify degradation products (e.g., demethylated derivatives) .

Q. How can computational modeling guide the design of derivatives with improved biological activity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. Molecular docking (AutoDock Vina) against targets like VEGFR2 (PDB: 3VO3) predicts binding affinities. Prioritize derivatives with modified sulfonate or amide groups showing stronger hydrogen-bond interactions .

Q. What are the challenges in analyzing environmental degradation pathways of this compound?

- Methodological Answer : Track photodegradation using simulated sunlight (Xe lamp, 300–800 nm) and LC-QTOF-MS to detect byproducts (e.g., hydroxylated or sulfonic acid derivatives). Ecotoxicity assays (Daphnia magna LC) assess environmental risks. Note that perfluorinated analogs (e.g., in ) exhibit persistence, suggesting similar challenges for sulfonate-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.